molecular formula C7H4FNO2 B1494394 5-fluorobenzo[c]isoxazol-3(1H)-one

5-fluorobenzo[c]isoxazol-3(1H)-one

Cat. No.: B1494394
M. Wt: 153.11 g/mol
InChI Key: AINJFXMFKJTXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[c]isoxazol-3(1H)-one (CAS 344779-33-5) is a fluorinated benzisoxazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H4FNO2 and a molecular weight of 153.11 g/mol, serves as a versatile synthetic intermediate and key pharmacophore in the development of new therapeutic agents . Benzoisoxazole derivatives are recognized for their low cytotoxicity and broad spectrum of biological activities, making them prominent scaffolds in drug discovery . Recent scientific investigations highlight the potential of fluorinated benzoisoxazole compounds in oncological research. Structural analogs, such as benzisoxazole-tethered triazoles, have demonstrated promising in vitro anticancer activity against MCF-7 breast cancer cell lines, with mechanistic studies indicating involvement through pathways like HDAC inhibition . Furthermore, the isoxazole core structure is known to be investigated for its role in multiple anticancer mechanisms, including tubulin inhibition, aromatase inhibition, and apoptosis induction . Beyond oncology, research into related compounds shows notable in vitro antimicrobial efficacy against bacterial strains like Staphylococcus aureus and Mycobacterium smegmatis, as well as the fungal strain Candida albicans . The presence of the fluorine atom can influence the molecule's electronegativity, hardness, softness, and electrophilicity, which are critical parameters for its binding affinity and interaction with biological targets, as revealed through computational density functional theory (DFT) studies . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4FNO2

Molecular Weight

153.11 g/mol

IUPAC Name

5-fluoro-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H

InChI Key

AINJFXMFKJTXEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)ON2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 5 Fluorobenzo C Isoxazol 3 1h One

Ring Opening Reactions and Mechanisms

The strained five-membered isoxazolone ring, containing a labile N-O bond, is susceptible to cleavage under various conditions, including nucleophilic attack, and upon exposure to light or heat.

The isoxazolone ring in 5-fluorobenzo[c]isoxazol-3(1H)-one possesses two primary sites for nucleophilic attack: the electrophilic carbonyl carbon (C3) and the atoms of the weak N-O bond. Attack at the carbonyl carbon is analogous to the hydrolysis or aminolysis of lactams or esters. This reaction would lead to the opening of the heterocyclic ring to form 2-amino-5-fluorobenzoic acid derivatives. For instance, reaction with a hydroxide (B78521) would yield 2-(hydroxyamino)-5-fluorobenzoic acid, which may be unstable.

While specific studies on this compound are limited, the reactivity of related benzisothiazolinones (sulfur analogs) provides insight. Thiol nucleophiles have been shown to attack the sulfur atom of the benzisothiazolinone ring, causing ring-opening to give disulfide products. researchgate.net By analogy, strong nucleophiles could potentially attack the nitrogen or oxygen of the N-O bond in this compound.

Furthermore, transition metal-catalyzed reactions involving the parent scaffold, anthranil (B1196931), proceed via cleavage of the N-O bond, highlighting its inherent reactivity. acs.orgrsc.org These reactions often utilize the anthranil as an aminating agent, where the metal catalyst facilitates the ring opening to generate a reactive metal-nitrenoid species. rsc.org This underscores the susceptibility of the N-O bond to be cleaved, a process that can be initiated by nucleophilic metal centers. A plausible mechanism for a simple nucleophile-induced ring opening is depicted in Table 1.

Table 1: Plausible Mechanism of Nucleophile-Induced Ring Opening

Step Description Intermediate
1 A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon (C3) of the isoxazolone ring. Tetrahedral intermediate
2 The C-O bond within the ring cleaves to open the ring, forming an N-hydroxy amide derivative. Ring-opened product
3 Subsequent protonation (during workup) yields the stable 2-(hydroxyamino)-5-fluorobenzoic acid derivative. Final product

This table presents a generalized, plausible pathway based on the principles of nucleophilic acyl substitution.

The 2,1-benzisoxazol-3(1H)-one scaffold is known to be sensitive to both light and heat. Photochemical methods are employed in the synthesis of these compounds from 2-azidobenzoic acids, but the products themselves are photolabile. nih.gov Irradiation of 2,1-benzisoxazol-3(1H)-one with UV light can induce secondary photolysis, leading to the cleavage of the N-O bond and rearrangement to form 2-aminobenzoic acid. acs.org This process is believed to proceed through a singlet nitrene intermediate. nih.gov

The thermal stability of 2,1-benzisoxazol-3(1H)-ones is generally low. rsc.org Halogen-substituted derivatives, in particular, are reported to decompose at room temperature within minutes to hours. rsc.org This instability is attributed to the strained heterocyclic ring and the weak N-O bond. The decomposition of the isomeric 1,2-benzisoxazole (B1199462) has been studied using shock-tube experiments, revealing that it first isomerizes to o-hydroxybenzonitrile at temperatures between 900-1040 K before fragmenting at higher temperatures. researchgate.net Although this is a different isomer, it illustrates the general propensity of the benzisoxazole ring system to undergo thermally induced transformations.

Table 2: Stability of Substituted 2,1-Benzisoxazole-3(1H)-ones

Substituent Stability Reference
Unsubstituted Stable for a couple of hours at RT rsc.org
Halogen (Cl, Br) Decomposes in 5-30 minutes at RT rsc.org
Trityl Most stable derivative in the series studied rsc.org

RT = Room Temperature

Substitution Reactions at the Benzo[c]isoxazolone Core

Reactions can occur at the aromatic ring via electrophilic or nucleophilic substitution, or be mediated by transition metal catalysts.

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the combined influence of the fluorine atom and the fused isoxazolone ring. The fluorine atom is a deactivating but ortho, para-directing group. acs.org The isoxazolone ring, containing an amide-like structure, is expected to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position relative to its points of fusion (i.e., positions 5 and 6).

In the case of this compound, the fluorine is at position 5. The directing effects are as follows:

Fluorine (at C5): Directs ortho (to C4, C6) and para (to C7).

Isoxazolone ring: Deactivates the ring and directs meta (to C5, C7).

Studies on the nitration of 5-chloro-2,1-benzisoxazole have shown that substitution occurs exclusively at the C4 position. capes.gov.br This suggests that the activating effect of the halogen's lone pairs directing ortho to its position overcomes the directing effect of the heterocyclic ring. A similar outcome would be expected for the 5-fluoro analog.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position is susceptible to nucleophilic aromatic substitution, as the aromatic ring is activated by the electron-withdrawing isoxazolone moiety. nih.gov This reaction would proceed via the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov A variety of nucleophiles, such as alkoxides, thiolates, and amines, could displace the fluoride (B91410) ion. This provides a powerful method for introducing diverse functional groups at the C5 position.

While the C-F bond is generally robust and less reactive in palladium-catalyzed cross-coupling reactions compared to other halogens, the benzo[c]isoxazolone scaffold can be functionalized using these methods if a more reactive halogen is present. For example, a hypothetical 5-bromo- or 5-iodobenzo[c]isoxazol-3(1H)-one would be an excellent substrate for Suzuki-Miyaura coupling. wikipedia.org

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex, to form a new carbon-carbon bond. wikipedia.org Research has shown that the related 1,3-dihydro-2,1-benzisoxazole core is stable under Suzuki and Buchwald-Hartwig cross-coupling conditions when a bromo-substituent is present on the aromatic ring. acs.orgacs.org This demonstrates the feasibility of using such reactions to synthesize a wide array of 5-aryl or 5-vinyl derivatives of benzo[c]isoxazol-3(1H)-one from the corresponding 5-bromo precursor.

Table 3: Example Suzuki-Miyaura Reaction Components

Component Example Role
Aryl Halide 5-Bromo-2,1-benzisoxazol-3(1H)-one Electrophile
Organoboron Reagent Phenylboronic acid Nucleophile Source
Palladium Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ Catalyst
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ Activates boronic acid
Solvent Dioxane/Water, Toluene, or DMF Reaction Medium

This table outlines the typical components for a Suzuki-Miyaura cross-coupling reaction.

Oxidation and Reduction Chemistry of the Isoxazole (B147169) Ring System

The isoxazole ring system can undergo both reduction and, potentially, oxidation.

Reduction: The carbonyl group (C=O) at the 3-position of the 2,1-benzisoxazol-3(1H)-one ring is readily reducible. Studies have shown that treatment with strong reducing agents like lithium aluminum hydride (LAH) converts the lactam-like carbonyl to a methylene (B1212753) group (CH₂). nih.govacs.org This reaction transforms 2,1-benzisoxazol-3(1H)-ones into their corresponding 1,3-dihydro-2,1-benzisoxazoles. acs.orgnih.gov The reduction is often performed in the presence of trimethylsilyl (B98337) chloride (TMSCl), which is thought to prevent over-reduction via a silylated intermediate. acs.org This transformation is compatible with a range of substituents on the aromatic ring, including halogens like fluorine and bromine. acs.org

Oxidation: The oxidation of the 2,1-benzisoxazole ring system is less documented. However, studies on the isomeric 1,2-benzisoxazoles show that the ring nitrogen can be oxidized to an N-oxide using reagents like lead tetraacetate on the corresponding oxime precursors. rsc.org These 1,2-benzisoxazole N-oxides exhibit their own unique reactivity; for instance, they undergo ring rupture when treated with various reagents but can be nitrated via electrophilic substitution. rsc.org It is plausible that under specific conditions, the nitrogen atom of the this compound could be oxidized, though this would likely require forcing conditions and might compete with ring-opening pathways.

Annulation and Cycloaddition Reactions Involving this compound as a Precursor

This compound is a versatile precursor for generating reactive species that readily participate in annulation and cycloaddition reactions. The cleavage of the N-O bond in the isoxazolone ring is a key step that unlocks its synthetic potential, leading to the formation of intermediates primed for constructing new ring systems.

While direct 1,3-dipolar cycloaddition reactions involving the intact this compound are not typical, the compound serves as a precursor to nitrile oxides, which are classic 1,3-dipoles. The isoxazolone ring can be opened under specific conditions to generate a nitrile oxide intermediate. This in-situ generation is crucial as nitrile oxides are often unstable and are typically used immediately as they are formed.

The general strategy involves the base- or thermally-induced cleavage of the benzo[c]isoxazolone ring to form a 2-carboxyphenylnitrile oxide derivative. The presence of the fluorine atom at the 5-position is expected to influence the rate and efficiency of nitrile oxide formation. This reactive intermediate can then undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings.

For instance, the reaction of a nitrile oxide generated from a benzisoxazole precursor with an alkyne would yield a substituted isoxazole. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.

Table 1: Examples of 1,3-Dipolar Cycloaddition of Nitrile Oxides with Dipolarophiles

Nitrile Oxide PrecursorDipolarophileProductReference
(E)-2-chloro-N-hydroxy-2-phenylacetimidoyl chloridePhenylacetylene3,5-Diphenylisoxazole researchgate.net
Ethyl 2-chloro-2-(hydroxyimino)acetateEthynyltrimethylsilaneEthyl 5-(trimethylsilyl)isoxazole-3-carboxylate researchgate.net
N-Hydroxy-4-methylbenzimidoyl chloridePropargyl alcohol(3-(p-tolyl)isoxazol-5-yl)methanol

The utility of this compound extends to the realm of domino annulation reactions, where a single synthetic operation initiates a cascade of bond-forming events to rapidly build molecular complexity. A key strategy involves the in-situ generation of an N-acylnitroso species from the isoxazolone precursor. This highly reactive intermediate can then participate in a cycloaddition reaction, which is the first step of the domino sequence.

Oxidative cleavage of the N-H bond in this compound can generate the corresponding N-acylnitroso compound. These species are powerful dienophiles in hetero-Diels-Alder reactions. nih.govnih.gov The initial [4+2] cycloaddition with a suitable diene sets the stage for subsequent intramolecular transformations.

For example, a domino sequence could be initiated by the hetero-Diels-Alder reaction of the N-acylnitroso species derived from this compound with a diene. The resulting cycloadduct can be designed to undergo further intramolecular reactions, such as rearrangements or other cyclizations, to construct polycyclic systems in a highly efficient manner. The fluorine substituent can play a role in influencing the stereochemical outcome of these transformations.

Table 2: Potential Domino Annulation Strategy Involving an N-Acylnitroso Intermediate

StepReaction TypeReactantsIntermediate/Product
1Generation of Reactive IntermediateThis compound + Oxidant5-Fluoro-2-carboxyphenyl-N-acylnitroso species
2Hetero-Diels-Alder CycloadditionN-Acylnitroso species + DieneBicyclic oxazinane derivative
3Intramolecular AnnulationBicyclic oxazinane derivativePolycyclic fused heterocycle

The development of such domino reactions is a testament to the synthetic versatility of the benzisoxazolone scaffold, allowing for the rapid assembly of complex molecules from relatively simple starting materials. Research in this area continues to explore the scope and limitations of these powerful synthetic strategies. scribd.com

Derivatization and Analogue Design of 5 Fluorobenzo C Isoxazol 3 1h One for Structural Diversification

Design Principles for Modulating Reactivity and Application Profiles

The design of derivatives of 5-fluorobenzo[c]isoxazol-3(1H)-one is guided by several key principles aimed at modulating its chemical reactivity and tailoring its profile for specific applications. The fluorine atom at the 5-position and the lactam-like functionality of the isoxazolone ring are the primary handles for chemical modification and have a significant impact on the molecule's electronic and steric properties.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing effect on the benzene (B151609) ring. This influences the acidity of the N-H proton and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. Substitution at the nitrogen atom of the isoxazolone ring is a common strategy to introduce diversity. The acidity of the N-H proton facilitates N-alkylation and N-arylation reactions under basic conditions. The choice of the substituent can be used to modulate solubility, lipophilicity, and steric bulk, which are critical parameters for biological activity.

Furthermore, the benzisoxazolone core can be considered a bioisostere for other bicyclic systems, a strategy often employed in drug design to improve metabolic stability or patentability. The structural rigidity of the scaffold provides a well-defined orientation for appended functional groups, which is crucial for optimizing interactions with biological targets.

Synthesis of Complex Molecules Incorporating the this compound Moiety

The this compound moiety can be incorporated into more complex molecular architectures through various synthetic strategies. One of the most common approaches involves the functionalization of the nitrogen atom. For instance, N-alkylation with various alkyl halides can be achieved to introduce a range of substituents.

While specific examples for the 5-fluoro derivative are not extensively documented in publicly available literature, the reactivity of the parent benzo[c]isoxazol-3(1H)-one and its analogues provides a strong precedent. For example, the synthesis of N-alkyl-2,1-benzisoxazol-3(1H)-ones has been reported, demonstrating the feasibility of this approach. nih.gov This methodology can be conceptually extended to the 5-fluoro analogue.

A representative reaction scheme for the N-alkylation of a generic benzo[c]isoxazol-3(1H)-one is shown below:

Scheme 1: General N-Alkylation of Benzo[c]isoxazol-3(1H)-one

In this representative scheme, the benzo[c]isoxazol-3(1H)-one is treated with a base to deprotonate the nitrogen, followed by reaction with an electrophile (R-X) to yield the N-substituted product.

This strategy allows for the introduction of a wide variety of functional groups, enabling the exploration of a broad chemical space.

Regioselective Functionalization for Advanced Building Block Applications

Regioselective functionalization of the this compound scaffold is critical for its use as an advanced building block in organic synthesis. The substitution pattern on the benzene ring can be selectively modified to introduce additional points of diversity.

Direct electrophilic aromatic substitution on the this compound ring is influenced by the directing effects of the fluorine atom and the fused isoxazolone ring. However, a more controlled and versatile approach involves the use of pre-functionalized starting materials or the introduction of a directing group.

An analogous strategy has been demonstrated with the direct bromination of benzo[c]isoxazol-3(1H)-one to yield 7-bromobenzo[c]isoxazol-3(1H)-one. This bromo-derivative can then participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents in a regioselective manner. This approach highlights the potential for regioselective C-C bond formation on the benzisoxazolone core.

Table 1: Representative Regioselective Functionalization Reactions of Analogous Benzisoxazolones

Starting MaterialReagents and ConditionsProductReaction TypeReference
Benzo[c]isoxazol-3(1H)-oneN-Bromosuccinimide (NBS), MeCN, 180°C7-Bromobenzo[c]isoxazol-3(1H)-oneElectrophilic Bromination
7-Bromobenzo[c]isoxazol-3(1H)-oneArylboronic acid, Pd catalyst, base7-Aryl-benzo[c]isoxazol-3(1H)-oneSuzuki-Miyaura Coupling

Library Synthesis Approaches Utilizing this compound as a Scaffold

The this compound scaffold is well-suited for the construction of chemical libraries for high-throughput screening in drug discovery and materials science. Combinatorial synthesis approaches can be employed to rapidly generate a large number of derivatives by systematically varying the substituents at different positions of the molecule.

The primary point for diversification is the nitrogen atom of the isoxazolone ring. A library of N-substituted derivatives can be synthesized in parallel by reacting this compound with a diverse set of alkylating or acylating agents.

Furthermore, if a regioselectively functionalized scaffold, such as a halogenated derivative, is used, a second dimension of diversity can be introduced through cross-coupling reactions with a library of boronic acids or other coupling partners.

While a specific library based on this compound is not detailed in the literature, the principles of library synthesis have been applied to similar heterocyclic scaffolds. The synthesis of a series of 2-allylbenzo[d]isoxazol-3(2H)-ones demonstrates the feasibility of creating a library of N-substituted benzisoxazolones. researchgate.net

Table 2: Exemplar Library of N-Substituted Benzo[d]isoxazol-3(2H)-ones

EntryAllyl HalideProduct
1Allyl bromide2-Allylbenzo[d]isoxazol-3(2H)-one
2Crotyl chloride2-(But-2-en-1-yl)benzo[d]isoxazol-3(2H)-one
3Cinnamyl chloride2-Cinnamylbenzo[d]isoxazol-3(2H)-one
43-Chloro-2-methylprop-1-ene2-(2-Methylallyl)benzo[d]isoxazol-3(2H)-one

This table is a representative example based on the derivatization of the isomeric benzo[d]isoxazol-3(2H)-one scaffold. researchgate.net

Such library synthesis approaches, when applied to this compound, would provide a powerful tool for the discovery of novel compounds with desired biological or material properties.

Spectroscopic and Structural Characterization Methodologies for 5 Fluorobenzo C Isoxazol 3 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 5-fluorobenzo[c]isoxazol-3(1H)-one, the spectrum is expected to show distinct signals for the three protons on the aromatic ring and one for the N-H proton. The aromatic protons would appear as a set of coupled multiplets. Their specific chemical shifts and splitting patterns are influenced by the electron-withdrawing effects of the fluorine atom and the fused isoxazolone ring. The N-H proton of the lactam ring is anticipated to appear as a broad singlet, typically in the downfield region of the spectrum.

Carbon-13 (¹³C) NMR spectroscopy detects the carbon atoms in the molecule. The spectrum for this compound would show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically above 160 ppm. The aromatic carbons will appear in the approximate range of 100-160 ppm, with the carbon directly attached to the fluorine atom (C-F) showing a characteristic large coupling constant (¹JCF).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents predicted data based on chemical principles, as specific experimental values are not publicly available.

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.5 - 8.0100 - 140
Aromatic C-F-155 - 165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C-O-140 - 150
Aromatic C-C=O-110 - 125
C=O-165 - 175
NH9.0 - 12.0 (broad)-

To confirm the assignments from 1D NMR, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, helping to definitively establish their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable characterization tool. This technique is very sensitive to the local electronic environment. The spectrum for this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic for a fluorine attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the benzene (B151609) ring, providing additional confirmation of its position.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. nih.govnih.gov For this compound (molecular formula C₇H₄FNO₂), high-resolution mass spectrometry (HRMS) would be used to measure the exact mass of the molecular ion. This measured mass would be compared to the calculated theoretical mass to confirm the elemental composition.

The mass spectrum also provides structural information through analysis of the fragmentation pattern. Upon ionization, the molecular ion can break down into smaller, stable fragments. Expected fragmentation pathways for this molecule could include the loss of carbon monoxide (CO) from the lactam ring or cleavage of the N-O bond.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound This table presents predicted data based on the chemical formula, as specific experimental values are not publicly available.

Ion SpeciesMolecular FormulaCalculated Mass-to-Charge Ratio (m/z)
[M]⁺•C₇H₄FNO₂169.0226
[M+H]⁺C₇H₅FNO₂170.0302
[M+Na]⁺C₇H₄FNNaO₂192.0122

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify functional groups and study electronic properties.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, which are characteristic of specific functional groups. wikipedia.orglibretexts.orglibretexts.org The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound This table presents predicted data based on chemical principles, as specific experimental values are not publicly available.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchLactam3300 - 3100Medium, Broad
C-H StretchAromatic3100 - 3000Medium
C=O StretchLactam1750 - 1700Strong
C=C StretchAromatic1610 - 1450Medium-Strong
C-F StretchAryl Fluoride (B91410)1250 - 1100Strong
N-O StretchIsoxazole (B147169)1450 - 1350Medium

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The conjugated aromatic and heterocyclic system of this compound is expected to absorb UV light, corresponding to π → π* transitions. The spectrum would display one or more absorption maxima (λmax), and the exact positions would be useful for confirming the nature of the conjugated system.

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. xtalpi.com This technique requires a suitable single crystal of the compound.

If a crystal structure were determined, the XRD analysis would yield precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the bicyclic ring system.

Crystal Packing: The arrangement of molecules within the unit cell of the crystal.

Intermolecular Interactions: The analysis would reveal non-covalent interactions, such as hydrogen bonds between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule. Pi-stacking interactions between the aromatic rings of adjacent molecules might also be observed. This information is critical for understanding the solid-state properties of the material.

To date, a public crystal structure for this compound has not been deposited in crystallographic databases.

Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Stability

Thermal analysis techniques are crucial in determining the thermodynamic properties and stability of a chemical compound. For this compound, while specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in publicly accessible literature, the principles of these techniques allow for a theoretical understanding of how the compound's phase transitions and thermal stability would be characterized.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the thermal stability of a compound. For this compound, a TGA analysis would reveal its decomposition temperature, which is the point at which the compound begins to degrade and lose mass. The TGA thermogram would plot mass percentage against temperature, and a sharp drop in mass would indicate the onset of decomposition. This analysis can also provide information about the presence of any residual solvents or volatile impurities.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is employed to study thermal transitions such as melting, crystallization, and glass transitions. researchgate.net A DSC analysis of this compound would identify its melting point, which would be observed as an endothermic peak on the DSC curve. mdpi.com The area under this peak could be used to calculate the enthalpy of fusion. Furthermore, DSC can detect any polymorphic phase transitions the compound might undergo before melting. researchgate.netmdpi.com The absence of any thermal events prior to melting would suggest the compound is stable in its crystalline form up to its melting point. mdpi.com

Expected Data from Thermal Analysis

Were thermal analysis to be performed on this compound, the data would be presented in a table format, outlining key thermal events. This would provide a comprehensive profile of the compound's behavior under thermal stress.

Table 1: Hypothetical Thermal Analysis Data for this compound

Analysis TypeParameterExpected Observation
TGAOnset of Decomposition (Td)A specific temperature (°C) at which significant mass loss begins.
DSCMelting Point (Tm)A sharp endothermic peak indicating the transition from solid to liquid, reported in °C.
DSCEnthalpy of Fusion (ΔHfus)The heat absorbed during melting, calculated from the peak area and reported in J/g or kJ/mol.
DSCGlass Transition (Tg)A potential stepwise change in the heat capacity, indicating a transition from a glassy to a rubbery state, reported in °C.
DSCCrystallization (Tc)An exothermic peak observed upon cooling from the melt, indicating the temperature of crystallization.

The combination of TGA and DSC provides a complete picture of the thermal properties of a compound, which is essential for its handling, storage, and application in various fields. While specific data for this compound is not currently available, the established methodologies of TGA and DSC remain the standard for such characterization.

Computational and Theoretical Chemistry Studies of 5 Fluorobenzo C Isoxazol 3 1h One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. A DFT study of 5-fluorobenzo[c]isoxazol-3(1H)-one, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would yield its lowest energy conformation. Such calculations would provide precise bond lengths, bond angles, and dihedral angles. This data is essential for understanding the planarity and strain within the fused ring system. The computed total energy would be indicative of the molecule's thermodynamic stability. For related isoxazole (B147169) derivatives, DFT calculations have been successfully used to reproduce experimental crystal structures, demonstrating the reliability of this approach. researchgate.netbeilstein-journals.org

A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-FValue in Å
C=OValue in Å
N-OValue in Å
Bond AngleF-C-CValue in degrees
C-N-OValue in degrees
Dihedral AngleF-C-C-CValue in degrees

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods would provide a more refined description of electron correlation effects, which are important for accurately predicting properties such as dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and its potential as an electronic material.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be instrumental in confirming the structure of synthesized compounds. mdpi.com Theoretical calculations would produce a set of chemical shifts that, when compared to experimental data, validate the molecular structure.

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can help in the assignment of experimental absorption bands to specific molecular vibrations, such as C=O stretching, N-O stretching, and C-F stretching modes. It is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental values. researchgate.net

Table 2: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterCalculated ValueExperimental Value
¹³C NMR Chemical Shift (C-F)Value in ppmValue in ppm
¹H NMR Chemical Shift (Aromatic)Value in ppmValue in ppm
IR Vibrational Frequency (C=O)Value in cm⁻¹Value in cm⁻¹

Note: The values in this table are hypothetical and serve as an example of how computational and experimental data would be compared.

Mechanistic Investigations of Reaction Pathways

Theoretical chemistry can illuminate the step-by-step mechanisms of chemical reactions.

Molecular Dynamics Simulations of Compound Behavior

In a typical MD simulation of this compound, the system would be set up in a simulation box, often filled with an explicit solvent like water to mimic physiological conditions. nih.gov The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then numerically solves Newton's equations of motion for each atom, allowing the system to evolve over a set period, typically nanoseconds to microseconds.

Key analyses performed after an MD simulation include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average deviation of a protein or ligand from a reference structure over the course of the simulation. A stable RMSD value suggests that the system has reached equilibrium. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of each atom or residue from its average position. This helps to pinpoint flexible regions within the molecule or a protein-ligand complex. researchgate.netmdpi.com

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over time, which are crucial for understanding the stability of intermolecular interactions. mdpi.com

While specific MD simulation data for this compound is not publicly available, studies on related benzimidazole (B57391) and benzoxazole (B165842) derivatives demonstrate the utility of this technique in understanding their behavior at an atomic level. researchgate.netnih.govbldpharm.com For instance, MD simulations have been used to confirm the stability of ligand-receptor complexes, providing a theoretical basis for their observed biological activities. github.io

Table 1: Representative Parameters Analyzed in a Hypothetical MD Simulation of this compound

ParameterDescriptionTypical Information Gained
RMSDMeasures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.Indicates if the simulation has reached a stable state (equilibration).
RMSFMeasures the displacement of a specific atom relative to the reference structure, averaged over the number of frames.Identifies flexible regions of the molecule or its complex.
RgThe root mean square distance of the atoms of the molecule from its center of gravity.Provides insight into the overall compactness and folding of the molecule.
Hydrogen BondsThe number and duration of hydrogen bonds formed between the molecule and its environment or a binding partner.Quantifies the strength and stability of key intermolecular interactions.

Hirshfeld Surface Analysis and Intermolecular Interaction Studies in Crystal Structures

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. ethz.chnih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). nih.gov

The Hirshfeld surface is typically mapped with various properties to highlight different aspects of the intermolecular environment. One of the most common is the normalized contact distance (d_norm), which is based on the distance from any point on the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms.

Key features of a Hirshfeld surface analysis include:

d_norm surface: This surface is colored to indicate intermolecular contacts. Red spots highlight contacts that are shorter than the van der Waals radii and represent the strongest interactions, typically hydrogen bonds. Blue regions indicate contacts longer than the van der Waals radii, and white areas represent contacts with a separation equal to the van der Waals radii.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions, including:

Hydrogen bonding: The N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. The fluorine atom can also participate in weak hydrogen bonding.

Halogen bonding: The fluorine atom could engage in halogen bonding interactions.

π-π stacking: The aromatic benzene (B151609) ring can participate in π-π stacking interactions with adjacent molecules.

van der Waals forces: A significant portion of the crystal packing is typically governed by weaker, non-specific van der Waals interactions.

Studies on related isoxazole and other organic molecular crystals have demonstrated the power of Hirshfeld surface analysis in understanding the subtleties of crystal packing and the hierarchy of intermolecular forces.

Table 2: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact TypePlausible Percentage ContributionDescription
H···H40-50%Represents the most abundant, though weaker, van der Waals contacts.
C···H/H···C15-25%Indicates C-H···π interactions and general van der Waals contacts.
O···H/H···O10-20%Corresponds to hydrogen bonding involving the carbonyl oxygen and N-H group.
F···H/H···F5-15%Represents hydrogen bonding and other contacts involving the fluorine atom.
C···C3-8%Suggests the presence of π-π stacking interactions between aromatic rings.
N···H/H···N2-5%Indicates hydrogen bonding involving the nitrogen atom of the isoxazole ring.

Aromaticity and Stability Analysis of the Benzo[c]isoxazolone System

The stability and reactivity of the benzo[c]isoxazolone core are intrinsically linked to its electronic structure, particularly the aromaticity of the fused ring system. Computational chemistry offers several methods to quantify these properties.

Aromaticity Analysis:

A key method for evaluating aromaticity is the calculation of Nucleus-Independent Chemical Shifts (NICS) . github.io This technique involves placing a "ghost" atom with no electrons or basis functions at the center of a ring system and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests an anti-aromatic character, and a value close to zero implies a non-aromatic system. For polycyclic systems like benzo[c]isoxazolone, NICS calculations can be performed for each individual ring to assess their local aromaticity. bldpharm.com The NICS(1)_zz value, which considers the shielding tensor component perpendicular to the ring at 1 Å above the plane, is often considered a more reliable indicator of π-electron aromaticity. bldpharm.com

For the benzo[c]isoxazolone system, one would expect the benzene ring to exhibit significant aromaticity, while the aromatic character of the isoxazolone ring might be less pronounced due to the presence of heteroatoms and the carbonyl group.

Stability Analysis:

Another aspect of stability is the relative energy of different tautomers or isomers. For instance, the tautomeric equilibrium between the -one and -ol forms of the isoxazolone ring can be investigated by calculating the Gibbs free energy of each tautomer. bldpharm.com

Table 3: Theoretical Methods for Aromaticity and Stability Analysis of Benzo[c]isoxazolone

Analysis TypeComputational MethodInformation Provided
AromaticityNucleus-Independent Chemical Shift (NICS)Quantifies the degree of aromaticity or anti-aromaticity of the ring systems.
StabilityBond Dissociation Energy (BDE) CalculationIdentifies the weakest bonds and predicts the thermodynamic stability of the molecule.
StabilityRelative Tautomer/Isomer Energy CalculationDetermines the most stable tautomeric or isomeric form of the molecule.

Advanced Chemical Applications of 5 Fluorobenzo C Isoxazol 3 1h One

Utility as a Synthon in Organic Synthesis Beyond Derivatization

Beyond its use as a scaffold for direct functionalization, 5-fluorobenzo[c]isoxazol-3(1H)-one is a valuable synthon, or synthetic building block, for constructing more complex molecular architectures. The inherent strain and reactive N-O bond of the isoxazolone ring allow for strategic ring-opening reactions, providing access to other important classes of fluorinated compounds.

The cleavage of the N-O bond in the benzo[c]isoxazol-3(1H)-one system can be achieved under various conditions (e.g., catalytic hydrogenation, reduction, or treatment with nucleophiles), leading to the formation of 2-hydroxybenzamide derivatives. In the case of the title compound, this would yield 5-fluoro-2-hydroxybenzamides. These products are themselves valuable intermediates, for instance, in the synthesis of salicylamide-based ligands or pharmaceuticals.

Furthermore, reductive cleavage and rearrangement can lead to derivatives of 2-amino-5-fluorobenzoic acid. This transformation is particularly significant as fluorinated anthranilic acids are key precursors for the synthesis of a wide array of bioactive molecules and functional materials. For example, palladium-catalyzed reactions involving 2,1-benzisoxazoles (anthranils) followed by ring-opening have been shown to produce 2-aminobenzophenones, demonstrating the synthetic versatility of the benzisoxazole core. researchgate.net This positions this compound as a stable, storable precursor to otherwise difficult-to-access fluorinated synthons.

Table 1: Potential Synthetic Transformations of this compound

Starting Material Reaction Type Potential Product Significance of Product
This compound Catalytic Hydrogenolysis 2-Amino-5-fluorobenzyl alcohol Intermediate for heterocycle synthesis
This compound Base/Nucleophile-mediated Ring Opening N-Substituted 5-fluoro-2-hydroxybenzamides Precursors for ligands, polymers, and bioactive molecules
This compound Reductive Rearrangement 2-Amino-5-fluorobenzoic acid derivatives Key building blocks in medicinal and materials chemistry ijpsjournal.com

Potential in Materials Science and Industrial Chemistry (excluding biological applications)

The introduction of fluorine into organic molecules can profoundly alter their physical and electronic properties, making them attractive for materials science applications. acs.orgmdpi.com The thermal stability of the carbon-fluorine bond and the electron-withdrawing nature of fluorine can enhance properties relevant to dyes, electronic materials, and specialty fluids. nih.gov

Heterocyclic compounds, including isoxazoles and their fused-ring analogues, form the core of many fluorescent dyes. google.comnih.gov The photophysical properties of these fluorophores—such as absorption and emission maxima, quantum yield, and Stokes shift—can be finely tuned by modifying their chemical structure. researchgate.net The incorporation of a fluorine atom is a well-established strategy for modulating these characteristics. Fluorine can influence the intramolecular charge transfer (ICT) character of a dye, alter its excited-state lifetime, and improve its photostability.

While specific studies on the optical properties of this compound are not widely reported, derivatives could be synthesized to create novel fluorophores. By functionalizing the nitrogen atom with conjugated groups, it is conceivable to design dyes where the fluorobenzisoxazolone moiety acts as either an electron-accepting or -donating group, leading to materials with tailored optical responses for applications in sensing, imaging, or as organic light-emitting diode (OLED) emitters. For instance, isoxazole-containing BODIPY dyes are known to be highly fluorescent. wiley.com

The development of organic semiconductors is a rapidly growing field, with applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices relies heavily on the chemical structure, stability, and electronic properties of the organic materials used. mdpi.com Heterocyclic compounds are frequently used as building blocks for these materials. nih.gov

Fluorination is a key strategy in designing high-performance organic electronic materials. It can lower the HOMO and LUMO energy levels of a material, which can improve charge injection/extraction and enhance ambient stability. The high thermal stability of fluorinated compounds is also a significant advantage. nih.gov Carbazole and imidazole (B134444) derivatives are widely used in OLEDs, and their performance can be tuned through chemical modification. mdpi.com By analogy, polymers or small molecules incorporating the this compound scaffold could be investigated as potential components of electronic materials, serving as host materials or as part of a larger conjugated system with tailored electronic properties.

Fluorinated organic compounds are renowned for their exceptional chemical inertness and high thermal stability. These properties are the basis for their use in demanding applications such as high-temperature lubricants, hydraulic fluids, and insulating oils. The strength of the C-F bond contributes to resistance against thermal degradation and oxidation.

While specific research into this compound for these applications is lacking, its fluorinated nature suggests that its derivatives could serve as a basis for developing specialty fluids. Polymers derived from related heterocyclic systems, such as polybenzoxazines, are known for their high thermal stability. researchgate.net The development of oligomers or polymers based on the 5-fluorobenzisoxazolone structure could potentially lead to novel materials with high performance in extreme temperature and pressure environments. However, this remains a speculative area requiring experimental validation.

Role as Fluorointermediates in Complex Chemical Processes

The utility of this compound as a "fluorointermediate" is one of its most significant advanced applications. It serves as a stable, solid carrier for the valuable 2-amino-5-fluorobenzoic acid (5-fluoroanthranilic acid) pharmacophore. Fluorinated anthranilic acids are pivotal starting materials in the synthesis of a multitude of complex molecules, particularly in the pharmaceutical and agrochemical industries. ijpsjournal.comnih.gov

Table 2: Examples of Complex Molecules Synthesized from Fluorinated Anthranilic Acid Precursors

Precursor Resulting Compound Class Application Area Reference
Fluorinated Anthranilic Acid Fluorinated Quinolines/Quinazolines Pharmaceuticals, Agrochemicals ijpsjournal.com
4,5-Difluoroanthranilic Acid Derivatives Copper (II) Complexes DNA-binding agents ijpsjournal.com
Fluorinated Anthranilic Acid Tryptophan Derivatives Precursors for drugs (e.g., diuretics, anticoagulants) ijpsjournal.com
Fluorinated Isatin (precursor to fluoroanthranilic acid) Fluorinated Anthranilic Acid General chemical synthesis google.com

Catalytic Applications and Ligand Development Based on the Scaffold

The development of novel ligands is crucial for advancing transition-metal catalysis. The electronic and steric properties of a ligand dictate the reactivity, selectivity, and stability of the catalyst. Heterocyclic structures are frequently incorporated into ligand designs due to the presence of heteroatoms (N, O, S) that can coordinate to metal centers.

The this compound scaffold offers several possibilities for ligand development. Although the parent compound is unlikely to be a strong ligand itself, it can be readily converted into derivatives with chelating capabilities. For example, functionalization at the N-1 position with groups containing additional donor atoms (e.g., pyridyl, phosphino, or carboxylate groups) could yield bidentate or tridentate ligands. Benzoxazole-based structures have been successfully used to create ligands for transition metal complexes with applications in DNA binding and antitumor activity. nih.gov

The presence of the fluorine atom on the benzisoxazole backbone would serve as a tool to electronically tune the resulting ligand. Its electron-withdrawing nature would decrease the electron density on the coordinating atoms, which could, in turn, influence the properties of the metal center, affecting catalytic activity in processes like cross-coupling, hydrogenation, or oxidation reactions.

Analytical Methodologies for the Detection and Quantification of 5 Fluorobenzo C Isoxazol 3 1h One in Chemical Systems

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of 5-fluorobenzo[c]isoxazol-3(1H)-one, providing the necessary resolution to separate it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile, thermally labile compounds like this compound. Method development for this analyte would logically be based on principles applied to similar aromatic and heterocyclic compounds, including other benzisoxazole derivatives.

A typical reversed-phase HPLC method would be the initial approach. The separation of isomers, such as different positional isomers of fluorobenzoisoxazolone, is a critical consideration in method development. mdpi.com For instance, the analysis of chlorobenzoic acid isomers has been successfully achieved using a C18 column with a gradient elution of acetonitrile (B52724) and acidified water, a strategy that is directly applicable here. nih.gov

Key parameters for an HPLC method would include the choice of a stationary phase, typically a C18 or phenyl-hexyl column to exploit the aromatic nature of the analyte, and a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure sharp peak shapes. UV detection is commonly employed, with the wavelength set at or near the maximum absorbance of the compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis (by Analogy)

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL

This method would be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine analysis.

While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for its analysis if it is first converted into a more volatile derivative. However, GC is more commonly used for the analysis of process impurities or related volatile compounds that might be present in a sample.

For halogenated compounds in general, GC coupled with a sensitive detector is a powerful tool. nih.gov If direct analysis is required, a high-temperature capillary column with a polar stationary phase would be necessary. More practically, GC could be used to quantify volatile starting materials used in its synthesis.

Integration with Spectroscopic Detection Methods

For unambiguous identification and trace-level quantification, chromatography is almost always paired with a spectroscopic detector, most notably a mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the structural confirmation and trace analysis of this compound. These hyphenated techniques provide both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer, offering a high degree of specificity.

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for detecting and quantifying low levels of the compound in complex matrices. nih.govnih.gov An electrospray ionization (ESI) source would typically be used, likely in negative ion mode, to generate the deprotonated molecule [M-H]⁻. By selecting this precursor ion and fragmenting it, specific product ions can be monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity. mdpi.comlabrulez.com

GC-MS would be suitable for identifying volatile impurities or for the analysis of the compound after derivatization. Electron Ionization (EI) is a common ionization technique in GC-MS, which would produce a characteristic fragmentation pattern for this compound, aiding in its identification. nih.gov

Table 2: Representative Mass Spectrometry Parameters for LC-MS/MS Analysis

ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ m/z 166.0
Product Ions (for MRM) To be determined experimentally
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/hr

Spectrophotometric Methods for Quantitative Determination

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative determination of this compound in bulk form or in simple solutions, provided that no other components absorb at the analytical wavelength. dissolutiontech.com

The first step in developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the pure compound in a suitable solvent (e.g., methanol (B129727) or ethanol) across the UV-Vis spectrum. scielo.br For benzisoxazole and related structures, strong absorbance is expected in the UV region. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of the analyte in unknown samples. researchgate.netekb.eg

Table 3: Example Data for a UV Spectrophotometric Method

ParameterValue
Solvent Methanol
Wavelength of Max. Absorbance (λmax) ~255 nm (by analogy) researchgate.net
Linearity Range 1-20 µg/mL
Correlation Coefficient (r²) >0.999

While less selective than chromatographic methods, UV spectrophotometry is highly valuable for applications such as dissolution testing or for quick in-process controls where the sample matrix is well-defined. dissolutiontech.com

Conclusion and Outlook

Summary of Key Research Insights into 5-Fluorobenzo[c]isoxazol-3(1H)-one

Currently, dedicated research publications focusing exclusively on this compound (CAS Number: 773851-04-0) are limited. Its primary appearance in the scientific landscape is as a commercially available building block, offered by several chemical suppliers. bldpharm.comamerigoscientific.com This availability suggests its utility as a starting material or intermediate in more complex syntheses.

The core structure, benzo[c]isoxazol-3(1H)-one (also known as 2,1-benzisoxazol-3(1H)-one), is recognized as a highly reactive and versatile precursor in organic synthesis. chemicalbook.com This class of compounds is noted for its relative instability, which can be harnessed for subsequent chemical transformations. nih.gov The introduction of a fluorine atom onto the benzene (B151609) ring is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govresearchgate.netmdpi.com The presence of fluorine can profoundly affect drug disposition and biological activity. nih.gov Therefore, it can be inferred that this compound is a promising scaffold for developing novel bioactive molecules, building upon the diverse pharmacological activities demonstrated by other benzisoxazole derivatives, which include anticancer, antimicrobial, antipsychotic, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net

Perspectives on Emerging Synthetic Strategies and Reactivity Control

The synthesis of the this compound core can be approached by adapting established methods for the parent, non-fluorinated scaffold. Several promising strategies exist, which could be applied by using appropriately fluorinated starting materials.

One practical method involves a three-step sequence starting from methyl 2-nitrobenzoates. This process includes a partial reduction of the nitro group to a hydroxylamine (B1172632), followed by a base-mediated cyclization to form the benzisoxazolone ring. nih.gov To produce the 5-fluoro derivative, this synthesis would logically commence with methyl 4-fluoro-2-nitrobenzoate. Another established route is the base-mediated photochemical cyclization of 2-azidobenzoic acids, which proceeds under mild conditions to form the 2,1-benzisoxazol-3(1H)-one ring system. nih.gov

Emerging strategies could involve late-stage fluorination, a highly sought-after transformation in modern synthetic chemistry. While direct C-H fluorination of the benzo[c]isoxazol-3(1H)-one ring has not been specifically reported, methods for direct fluorination of other isoxazole (B147169) systems using electrophilic fluorinating agents like N-fluorobenzenesulphonimide (NFSI) have been successfully developed. academie-sciences.fr Applying such techniques to the pre-formed benzisoxazolone core could offer a more convergent and flexible route to the target compound and its isomers.

Control over the reactivity of the benzo[c]isoxazol-3(1H)-one core is crucial for its use as a synthetic intermediate. The N-O bond is labile, and the lactam-like carbonyl group offers a site for various reactions. chemicalbook.comnih.gov The fluorine atom at the 5-position, being an electron-withdrawing group, is expected to influence the electronic properties of the aromatic ring, affecting its susceptibility to nucleophilic or electrophilic substitution and modulating the reactivity of the heterocyclic portion of the molecule.

Table 1: Potential Synthetic Routes to this compound

Synthetic StrategyKey TransformationStarting Material ExampleNotesRelevant Citations
Precursor-Based Synthesis Reduction and CyclizationMethyl 4-fluoro-2-nitrobenzoateA practical, multi-step method shown to be effective for various substituted benzisoxazolones. nih.gov nih.gov
Photochemical Cyclization Base-mediated photolysis4-Fluoro-2-azidobenzoic acidProceeds under mild conditions, avoiding harsh reagents that could decompose the product. nih.gov nih.gov
Late-Stage Fluorination Direct C-H FluorinationBenzo[c]isoxazol-3(1H)-oneA modern, yet challenging, approach that would offer high synthetic efficiency if optimized. academie-sciences.fr academie-sciences.fr

Untapped Research Avenues in Theoretical and Applied Chemistry

The limited direct research into this compound means there are numerous untapped avenues for investigation in both theoretical and applied chemistry.

Medicinal Chemistry: The benzisoxazole scaffold is a "privileged structure" found in many biologically active compounds. nih.govresearchgate.net A systematic investigation of derivatives of this compound is a clear path forward. This could involve N-alkylation or N-arylation to generate libraries of novel compounds for screening against various therapeutic targets, including cancer cell lines, bacteria, and key enzymes. For instance, related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) is a crucial building block for antipsychotic drugs like risperidone, highlighting the potential of fluorinated benzisoxazoles in neuropharmacology. ossila.com

Materials Science: Fluorinated heterocyclic compounds are increasingly studied for their applications in materials science. Isomeric fluorinated benzoxazoles have been shown to possess desirable properties for use as liquid crystals, where the fluorine atom helps to lower the melting point and improve electro-optical characteristics like birefringence and dielectric anisotropy. mdpi.com It is plausible that this compound or its derivatives could be explored for similar applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Theoretical and Computational Studies: Computational methods, such as Density Functional Theory (DFT), could provide significant insights into the fundamental properties of this molecule. researchgate.net Theoretical studies can predict its electronic structure, dipole moment, reactivity, and spectroscopic characteristics. Furthermore, molecular docking simulations could be employed to predict the binding modes of its derivatives with various biological targets, helping to guide and rationalize medicinal chemistry efforts. researchgate.net

Broader Implications for Fluorine Chemistry and Heterocyclic Science

The study of this compound, while specific, has broader implications for the fields of fluorine and heterocyclic chemistry. It represents a confluence of two major strategies in modern chemical science: the use of fluorination to enhance molecular properties and the exploration of novel heterocyclic scaffolds as sources of chemical diversity and function. mdpi.comnih.gov

The development of synthetic routes to this and related molecules contributes to the growing toolbox of methods for creating complex, functionalized heterocycles. nih.govnih.gov As a building block, it provides a platform for accessing new chemical space, which is critical for overcoming challenges in drug discovery, such as antibiotic resistance and the need for more selective anticancer agents. nih.govresearchgate.net

Ultimately, the investigation into molecules like this compound underscores the importance of fundamental synthetic and theoretical research. By building a deeper understanding of the synthesis, reactivity, and properties of such unique fluorinated heterocycles, the scientific community can unlock new opportunities for developing advanced medicines and materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.